Dihydro-beta-erythroidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydro-Beta-Erythroidin ist ein Mitglied der Erythrina-Alkaloide und bekannt für seine Rolle als kompetitiver Nicotin-Acetylcholin-Rezeptor-Antagonist. Es hat eine moderate Selektivität für die neuronale Alpha-4-Rezeptor-Untereinheit und wird in verschiedenen pharmakologischen Studien verwendet .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dihydro-Beta-Erythroidin kann durch Hydrierung von Beta-Erythroidin synthetisiert werden. Der Prozess beinhaltet die Reduktion der Doppelbindungen in Beta-Erythroidin unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators. Die Reaktion wird typischerweise unter milden Bedingungen durchgeführt, um die selektive Reduktion der Doppelbindungen zu gewährleisten, ohne andere funktionelle Gruppen zu beeinflussen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dihydro-Beta-Erythroidin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Hochdruckhydrierreaktoren und Palladiumkatalysatoren, um eine effiziente und ertragreiche Produktion zu erzielen. Das Produkt wird dann mit Standard-Chromatographietechniken gereinigt, um die gewünschte Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Dihydro-Beta-Erythroidin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Eine weitere Reduktion kann zur Bildung von vollständig gesättigten Verbindungen führen.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Methoxygruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium- oder Platinkatalysatoren.

Substitution: Nukleophile wie Natriummethoxid oder Natriumethoxid.

Wichtige gebildete Produkte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von vollständig gesättigten Verbindungen.

Substitution: Bildung substituierter Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Neuromuscular Blockade and Antinociception

Dihydro-beta-erythroidine has been shown to block the central actions of nicotine, making it a valuable tool in studying neuromuscular transmission and pain modulation. In vivo studies demonstrated that DHβE effectively antagonizes nicotine-induced behaviors such as antinociception, hypomotility, and motor impairment. For instance, a study indicated that DHβE could block the antinociceptive effects of nicotine without affecting calcium-dependent mechanisms involved in pain signaling .

2. Cognitive Function and Memory Impairment

Research has also focused on the effects of DHβE on cognitive functions. In experiments involving spatial memory tasks, such as the Morris Water Maze, DHβE administration resulted in significant disruptions to memory performance. This suggests that nicotinic receptors play a crucial role in cognitive processing related to memory .

Molecular Dynamics Simulations

3. Structural Studies of Receptor Interaction

Molecular dynamics simulations have been employed to understand how DHβE interacts with nicotinic acetylcholine receptors at a molecular level. These studies revealed that DHβE binds to the α4β2 nAChR, promoting conformational changes that are essential for receptor desensitization . The simulations provided insights into the binding affinity and kinetics of DHβE, contributing to our understanding of its pharmacological profile.

Behavioral Studies

4. Effects on Locomotor Activity

Behavioral studies utilizing DHβE have demonstrated its ability to modulate locomotor activity in animal models. For example, intraventricular injections of DHβE were shown to reverse nicotine-induced enhancements in horizontal locomotion while not affecting vertical activity . This dissociation highlights the nuanced role of nicotinic signaling in regulating different aspects of motor behavior.

Table: Summary of Key Research Findings on this compound

Wirkmechanismus

Dihydro-Beta-erythroidine exerts its effects by competitively inhibiting nicotinic acetylcholine receptors. It binds to the receptor sites, preventing acetylcholine from activating the receptors. This blockade results in the suppression of cholinergic neurotransmission, which can modulate various physiological responses, including muscle contraction and neuronal signaling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Beta-Erythroidin: Die Stammverbindung, von der Dihydro-Beta-Erythroidin abgeleitet ist.

Mecamylamin: Ein weiterer Nicotin-Rezeptor-Antagonist mit unterschiedlicher Selektivität und Potenz.

Hexamethonium: Ein ganglionärer Blocker, der ebenfalls auf Nicotin-Rezeptoren abzielt.

Einzigartigkeit

Dihydro-Beta-Erythroidin ist einzigartig aufgrund seiner moderaten Selektivität für die neuronale Alpha-4-Rezeptor-Untereinheit und seiner Fähigkeit, die Verhaltenswirkungen von Nikotin zu antagonisieren. Seine spezifischen Bindungseigenschaften und sein pharmakologisches Profil machen es zu einem wertvollen Werkzeug bei der Untersuchung von Nicotin-Acetylcholin-Rezeptoren und ihrer Rolle in verschiedenen physiologischen Prozessen .

Biologische Aktivität

Dihydro-beta-erythroidine (DHβE) is a competitive antagonist of nicotinic acetylcholine receptors (nAChRs), particularly known for its selective inhibition of neuronal α4β2 and α4β4 receptor subtypes. This compound has garnered significant attention in pharmacological research due to its diverse biological activities and potential therapeutic applications.

This compound is an alkaloid derived from the Erythrina species, characterized by its ability to bind to nAChRs, thereby inhibiting acetylcholine's action. The compound exhibits moderate selectivity for the α4 subunit, with IC50 values of 0.19 μM for α4β4 and 0.37 μM for α4β2 receptors . Its antagonistic properties contribute to various physiological effects, including modulation of neurotransmitter release and behavioral responses in animal models.

1. Behavioral Effects

Research indicates that DHβE effectively antagonizes the behavioral effects of nicotine, such as reward and reinforcement in addiction models. In studies involving mice, DHβE administration led to significant reductions in nicotine-induced behaviors, demonstrating its potential as a tool for understanding nicotine addiction mechanisms .

2. Antidepressant-like Effects

This compound has also been shown to exhibit antidepressant-like properties in animal models. In forced swim and tail suspension tests, DHβE administration resulted in reduced immobility times, suggesting an increase in antidepressant-like activity . This effect may be linked to its action on cholinergic systems involved in mood regulation.

Case Studies and Research Findings

Several studies have explored the biological activity of DHβE across different contexts:

Molecular Dynamics Simulations

Recent advancements in molecular dynamics simulations have modeled the binding of DHβE to nAChRs, providing a structural basis for understanding its antagonistic effects. These simulations reveal how DHβE interacts with receptor sites, which could inform the design of more selective nAChR modulators .

Eigenschaften

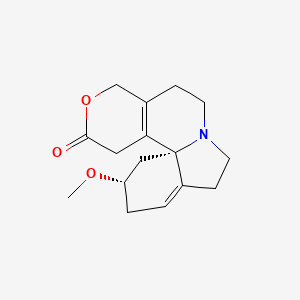

CAS-Nummer |

23255-54-1 |

|---|---|

Molekularformel |

C16H21NO3 |

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

(1S,16S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),13-dien-4-one |

InChI |

InChI=1S/C16H21NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2,13H,3-10H2,1H3/t13-,16-/m0/s1 |

InChI-Schlüssel |

ALSKYCOJJPXPFS-BBRMVZONSA-N |

SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

Isomerische SMILES |

CO[C@H]1CC=C2CCN3[C@]2(C1)C4=C(CC3)COC(=O)C4 |

Kanonische SMILES |

COC1CC=C2CCN3C2(C1)C4=C(CC3)COC(=O)C4 |

Synonyme |

eta Erythroidine, Dihydro Dihydro beta Erythroidine Dihydro-beta-Erythroidine Erythroidine, Dihydro beta |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.